
1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one is a chemical compound belonging to the piperidine class It is characterized by a piperidine ring substituted with a 3-chlorophenyl group and a propanoyl group
Métodos De Preparación
The synthesis of 1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired piperidinone . Industrial production methods may involve similar cyclization reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as depression and anxiety.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. It is known to act as a serotonergic agonist, mimicking the effects of serotonin by stimulating serotonin receptors. This interaction can lead to various physiological effects, including mood regulation and anxiolytic effects .
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Both compounds share the 3-chlorophenyl group but differ in their additional substituents and overall structure.
3-Chloromethcathinone: This compound also contains a 3-chlorophenyl group but belongs to the cathinone class, with different pharmacological properties.
1-(4-Chlorophenyl)piperazine: Similar in structure but with the chlorine atom in a different position, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C14H16ClNO2 |
|---|---|
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H16ClNO2/c1-2-13(17)12-7-4-8-16(14(12)18)11-6-3-5-10(15)9-11/h3,5-6,9,12H,2,4,7-8H2,1H3 |
Clave InChI |
SITVZWDKVAOAOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


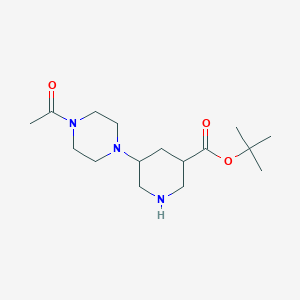
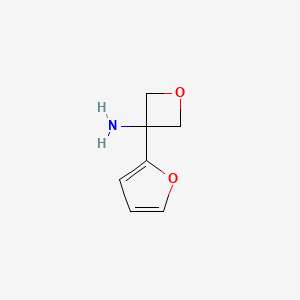
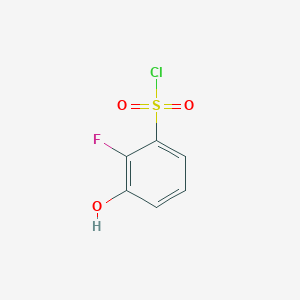
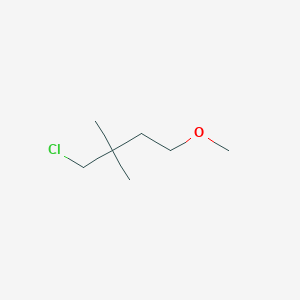

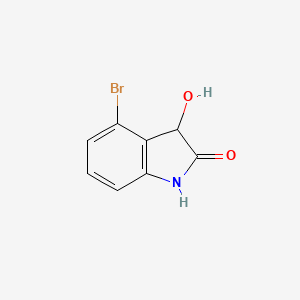

![tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate](/img/structure/B13220521.png)
![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13220528.png)
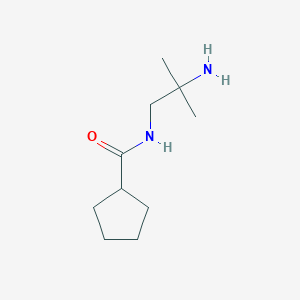
![6-Amino-1-ethyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13220539.png)
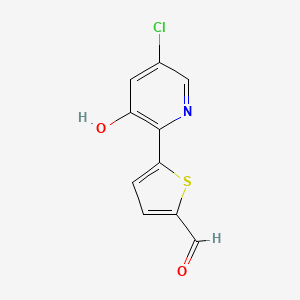

![Ethyl[1-(4-methylphenyl)propyl]amine](/img/structure/B13220556.png)
